Lipophilicity Minimization: 3-Methyl Delivers the Lowest XLogP3-AA Among Substituted 3-Alkyl/3-Haloalkyl Triazolo-Thiadiazol-6-Amines
The 3-methyl substituent confers the lowest computed lipophilicity in the 3-substituted triazolo-thiadiazol-6-amine series, as measured by XLogP3-AA and experimental LogP. The target compound records XLogP3-AA = 0.3 and computed LogP = −0.22 (ChemBase) [1]. By contrast, the unsubstituted parent compound has LogP = 0.3492 [2], the 3-ethyl analog has higher predicted LogP (not directly reported but consistent with increased MW and carbon count), and the 3-trifluoromethyl congener records XLogP3-AA = 0.8 and LogP = 1.02 [3]. The 3-methyl variant is approximately 0.5–0.7 LogP units more hydrophilic than the 3-CF₃ analog, a difference that typically translates to ~3–5-fold higher aqueous solubility under physiological pH conditions.
| Evidence Dimension | Lipophilicity (XLogP3-AA / computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; LogP (computed) = −0.22; LogD (pH 7.4) = −0.22 |
| Comparator Or Baseline | Unsubstituted parent (CAS 3176-50-9): LogP = 0.3492. 3-Trifluoromethyl (CAS 24848-34-8): XLogP3-AA = 0.8, LogP = 1.02. 3-Methyl-N-phenyl analog: LogP = 1.66. |
| Quantified Difference | ΔLogP ≈ 0.57 (more hydrophilic than unsubstituted); ΔXLogP3-AA = 0.5 (more hydrophilic than 3-CF₃); ΔLogP ≈ 1.88 (more hydrophilic than N-phenyl-3-methyl derivative) |
| Conditions | Computed physicochemical properties from PubChem XLogP3 3.0 algorithm and ChemBase JChem calculator; experimental chromatographic LogP not available for the exact compound |
Why This Matters
For medicinal chemistry and agrochemical lead optimization, the lowest lipophilicity in the series predicts superior aqueous solubility and reduced risk of LogP-driven promiscuous binding, making the 3-methyl analog the preferred starting scaffold when solubility-limited absorption or assay interference is a concern.
- [1] ChemBase. 3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CBID: 33871). Computed properties: LogP = −0.2225; LogD (pH 5.5) = −0.2225; LogD (pH 7.4) = −0.2225; PSA = 69.1 Ų; rotatable bonds = 0. View Source
- [2] MolBase (qiye.molbase.cn). [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine. CAS 3176-50-9. LogP = 0.3492; PSA = 97.34; MW = 141.154. View Source
- [3] PubChem. CID 23006522: 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. XLogP3-AA = 0.8. View Source
